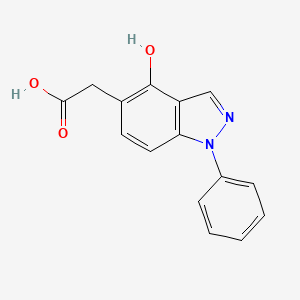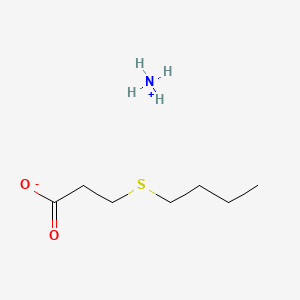
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- is a chemical compound that belongs to the class of piperidinol derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The structure of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- consists of a piperidinol ring substituted with an o-ethylphenyl group and a phenethyl group, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- typically involves the reaction of piperidinol with o-ethylphenyl and phenethyl reagents under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring consistent product quality and yield. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, helps to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxypiperidine
- 3-Hydroxypiperidine
- 4-Methyl-4-hydroxypiperidine
- 3-Acetoxypiperidine
- 4-Acetoxypiperidine
- 4-Propionoxypiperidine
Uniqueness
Compared to similar compounds, 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
95289-28-4 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-(2-ethylphenyl)-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-2-19-10-6-7-11-20(19)21(23)13-16-22(17-14-21)15-12-18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3 |
InChI-Schlüssel |
RDLMKOCVDWSMAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2(CCN(CC2)CCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


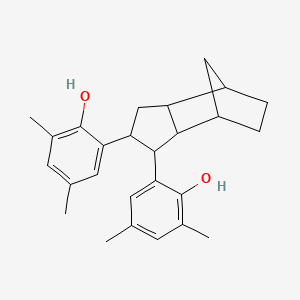
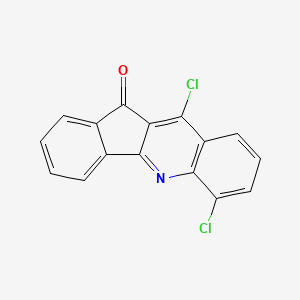
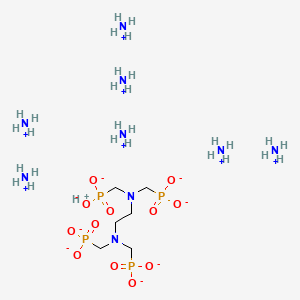
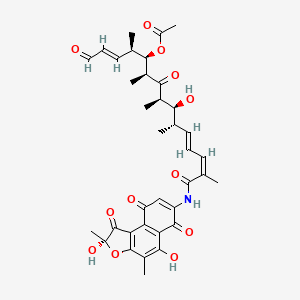
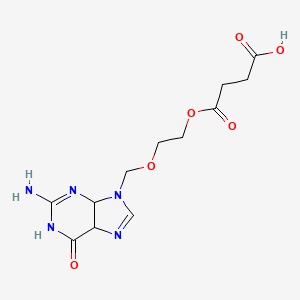
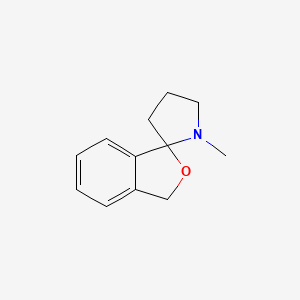
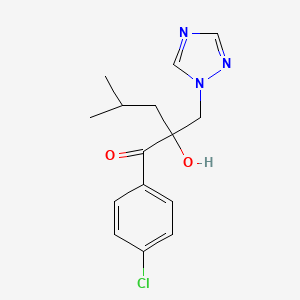
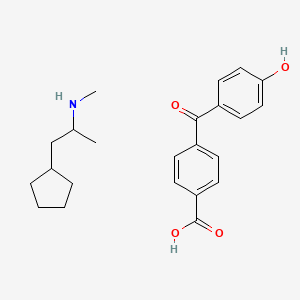
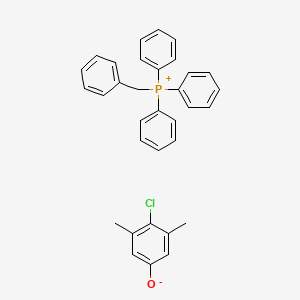
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
